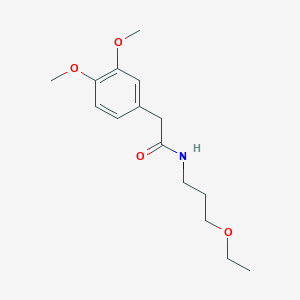

![molecular formula C15H23ClN2O3S B4622219 3-氯-4-甲氧基-N-[3-(1-哌啶基)丙基]苯磺酰胺](/img/structure/B4622219.png)

3-氯-4-甲氧基-N-[3-(1-哌啶基)丙基]苯磺酰胺

描述

The compound "3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide" is part of the benzenesulfonamide family, which is widely researched for its diverse pharmacological activities and chemical properties. Its synthesis, molecular structure, and chemical reactions are of significant interest in the development of novel compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves multiple steps, including condensation reactions, O-methylation, and substitution reactions. For instance, compounds within this family have been synthesized from various aldehydes and sulfonyl chlorides using solvents like methylene dichloride and bases like triethylamine, achieving yields ranging from 75-84% (Gao et al., 2014).

Molecular Structure Analysis

Crystallographic studies on similar compounds reveal details about their molecular structure, such as crystallization in monoclinic space groups and the presence of chair conformations in piperidine rings. These studies provide insights into the molecular geometry and interactions within the crystal lattice, aiding in the understanding of the compound's chemical behavior (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo various chemical reactions, including heterocyclization and aromatization, leading to the formation of complex structures with potential pharmacological activities. Their reactivity is further explored through methodologies like density functional theory (DFT) to optimize structural coordinates and study molecular interactions (Xiao et al., 2022).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including thermal and optical characteristics, have been studied using techniques like thermogravimetric analysis and X-ray diffraction. These studies reveal stability ranges and crystalline behaviors crucial for their potential application in various fields (Karthik et al., 2021).

科学研究应用

药理特性和临床应用

甲氧氯普胺是一种与3-氯-4-甲氧基-N-[3-(1-哌啶基)丙基]苯磺酰胺在结构和功能上相似的化合物,对各种类型的呕吐和胃肠道疾病具有广泛的活性。甲氧氯普胺有助于小肠病变的放射学识别,方便十二指肠插管和小肠活检,减轻上消化道出血的紧急内窥镜检查,并在麻醉前促进胃排空。它在治疗胃溃疡和预防十二指肠溃疡复发方面的作用尚未得到证实,副作用很少且短暂。药效学研究已经证实了它在口服或静脉给药后对胃肠道运动的快速影响 (Pinder、Brogden、Sawyer、Speight 和 Avery,2012)。

西沙必利是另一种化学相关的化合物,是一种促动力剂,促进或恢复整个胃肠道的运动。它通过增强肠肌丛中的乙酰胆碱释放而起作用,并显示出提高反流性食管炎、非溃疡性消化不良和胃轻瘫患者的愈合率和症状的疗效。它的作用机制不同于甲氧氯普胺,基本上没有中枢抑制作用或抗多巴胺能作用。与其主要药理作用相关的副作用包括腹泻或大便稀溏,这种情况很少发生。临床试验的证据支持其在各种胃肠道运动障碍中的应用,尽管与其他治疗药物的比较是有限的 (McCallum、Prakash、Campoli-Richards 和 Goa,2012)。

属性

IUPAC Name |

3-chloro-4-methoxy-N-(3-piperidin-1-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2O3S/c1-21-15-7-6-13(12-14(15)16)22(19,20)17-8-5-11-18-9-3-2-4-10-18/h6-7,12,17H,2-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQQDGBMRRVMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)

![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)

![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)

![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)

![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)

![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)

![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)

![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)

![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)